

# Application Note: Determination of Silica Content in Fluorite by ICP-OES

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Compound of Interest		
Compound Name:	Fluorite	
Cat. No.:	B147914	Get Quote

#### AN-SiO2-FLUORITE-ICPOES-2025

#### Introduction

**Fluorite** (CaF<sub>2</sub>) is a critical raw material in various industries, including steelmaking, ceramics, and the production of hydrofluoric acid. The presence of silica (SiO<sub>2</sub>) as an impurity can significantly impact the quality and usability of **fluorite**. Accurate determination of silica content is therefore essential for quality control and process optimization. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and sensitive analytical technique well-suited for the quantification of silicon in geological materials like **fluorite**.[1] This application note provides a detailed protocol for the determination of silica in **fluorite** using a closed-vessel acid digestion method followed by ICP-OES analysis.

### Principle

This method involves the digestion of the **fluorite** sample in a closed system using a mixture of nitric acid (HNO<sub>3</sub>) and hydrofluoric acid (HF).[1][2] The closed system is crucial to prevent the loss of volatile silicon tetrafluoride (SiF<sub>4</sub>) that forms during the reaction between silica and HF. [1][3] Following digestion, boric acid (H<sub>3</sub>BO<sub>3</sub>) is added to complex the excess fluoride ions.[1][2] This step is vital as it prevents the corrosive hydrofluoric acid from damaging the quartz components of the ICP-OES introduction system.[2] The resulting solution is then diluted and introduced into the ICP-OES for the determination of silicon content.



## **Experimental Protocol**

- 1. Reagents and Materials
- Nitric Acid (HNO₃), concentrated (65-70%), trace metal grade
- Hydrofluoric Acid (HF), concentrated (40-49%), trace metal grade
- Boric Acid (H₃BO₃), analytical grade
- Deionized Water (DIW), 18.2 MΩ·cm
- Silicon (Si) standard solution, 1000 mg/L, traceable to NIST
- Fluorite Certified Reference Materials (CRMs) for method validation
- Polytetrafluoroethylene (PTFE) or other suitable acid-resistant digestion vessels
- Volumetric flasks, Class A
- Pipettes, calibrated
- 2. Standard Preparation
- Boric Acid Solution (50 g/L): Dissolve 50 g of H₃BO₃ in 1 L of DIW. Gentle heating may be required to facilitate dissolution.
- Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the 1000 mg/L Si standard solution. The concentration range should bracket the expected silica concentration in the samples. A typical range is 0.5, 1.0, 5.0, 10.0, and 20.0 mg/L Si. The standards should be matrix-matched to the samples by including the same concentrations of HNO<sub>3</sub>, HF (after complexation), and H<sub>3</sub>BO<sub>3</sub>.
- 3. Sample Preparation (Closed-Vessel Acid Digestion)
- Weigh accurately approximately 0.2000 g of the powdered and homogenized fluorite sample into a clean, dry PTFE digestion vessel.[1][2]



- Carefully add 5.0 mL of concentrated HNO₃ and 2.0 mL of concentrated HF to the vessel.[1]
  [2]
- Seal the vessel and place it in a water bath or on a hot block at a controlled temperature for 30 minutes to facilitate digestion.[1][2]
- After cooling to room temperature, carefully open the vessel in a fume hood.
- Add 10 mL of the 50 g/L boric acid solution to complex the excess fluoride ions.[1][2]
- Quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with DIW. The final dilution factor will depend on the expected silica concentration.[1]
- Prepare a reagent blank using the same procedure but without the **fluorite** sample.
- 4. ICP-OES Analysis
- Set up the ICP-OES instrument according to the manufacturer's instructions and the parameters outlined in Table 1.
- Ignite the plasma and allow the instrument to warm up for at least 30 minutes for stabilization.
- Calibrate the instrument using the prepared calibration standards.
- Analyze the reagent blank and the prepared sample solutions.
- Rinse the system thoroughly with a 2% HNO<sub>3</sub> solution between samples.

### **Data Presentation**

Table 1: Recommended ICP-OES Operating Parameters



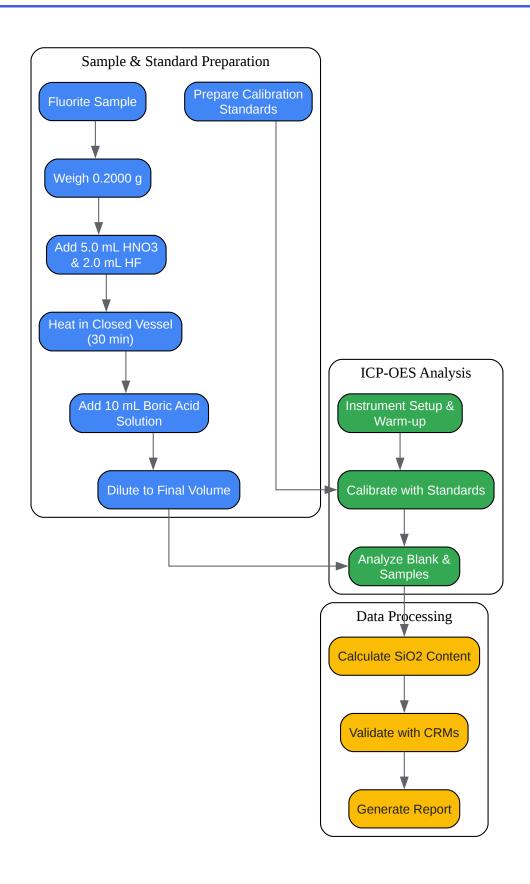
Parameter	Value
RF Power	1150 - 1400 W
Plasma Gas Flow	10 - 15 L/min
Auxiliary Gas Flow	0.5 - 1.0 L/min
Nebulizer Gas Flow	0.5 - 0.8 L/min
Sample Uptake Rate	1.0 - 1.5 mL/min
Viewing Mode	Axial or Radial
Analytical Wavelength	Si 251.611 nm[1][3]
Integration Time	5 - 15 s
Replicates	3

Table 2: Method Validation Data Summary

Parameter	Result
Linearity (R²)	> 0.999
Limit of Detection (LOD) for SiO <sub>2</sub>	0.974 μg/g[1][2]
Limit of Quantification (LOQ) for SiO <sub>2</sub>	3.92 μg/g[1]
Measurement Range for SiO <sub>2</sub>	0.0004% to 25%[1][2]
Precision (RSD, n=7)	≤ 3.04%[1][2]
Accuracy (Relative Error)	≤ 3.61% (using CRMs)[1]

# **Mandatory Visualization**





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Caption: Experimental workflow for silica determination in **fluorite**.



### **Discussion**

The choice of acid digestion over the traditional alkaline fusion method offers several advantages, including simpler pretreatment and reduced matrix effects from fusion salts.[1] The use of a closed digestion system is paramount to prevent the loss of silicon as volatile SiF<sub>4</sub>, ensuring accurate results.[1][3] The addition of boric acid is a critical step that allows for the use of standard glass and quartz ICP-OES components by neutralizing the corrosive effects of hydrofluoric acid.[2]

Potential interferences in ICP-OES can be chemical, physical, or spectral.[4] In this method, matrix effects are minimized by matrix-matching the calibration standards to the sample solutions. The selection of the Si 251.611 nm analytical line is common and generally provides good sensitivity and freedom from spectral interferences in geological matrices.[1][3] However, it is always good practice to screen for potential spectral overlaps from other elements present in the **fluorite** samples.

Method validation using certified reference materials is essential to ensure the accuracy and reliability of the results. The presented method has been shown to provide results in good agreement with certified values, with low relative errors and good precision.[1] The wide measurement range makes it suitable for analyzing **fluorite** with varying levels of silica impurity.[1][2]

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